molecular formula C16H13Cl2N5O B2530801 5-amino-1-(2-chlorobenzyl)-N-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 899981-45-4

5-amino-1-(2-chlorobenzyl)-N-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2530801
CAS No.: 899981-45-4
M. Wt: 362.21
InChI Key: GVJZSYKXIRIMOC-UHFFFAOYSA-N
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Description

5-amino-1-(2-chlorobenzyl)-N-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound belonging to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-(2-chlorobenzyl)-N-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. In this case, the azide precursor is 2-chlorobenzyl azide, and the alkyne precursor is 3-chlorophenylacetylene.

    Amination: The resulting triazole intermediate is then subjected to amination using ammonia or an amine source to introduce the amino group at the 5-position of the triazole ring.

    Carboxamide Formation: Finally, the carboxamide group is introduced by reacting the amine with a suitable carboxylic acid derivative, such as an acid chloride or an ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes:

    Catalysts: Using copper(I) catalysts for the Huisgen cycloaddition to improve reaction efficiency.

    Solvents: Selecting appropriate solvents to enhance solubility and reaction rates.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the triazole ring or the chlorobenzyl group, potentially yielding dechlorinated or hydrogenated products.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, alkoxides.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Dechlorinated or hydrogenated triazole derivatives.

    Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes with catalytic properties.

    Material Science:

Biology

    Antimicrobial Agents: Triazole derivatives are known for their antimicrobial activity, and this compound could be explored for its potential to inhibit bacterial or fungal growth.

    Enzyme Inhibition: It may act as an inhibitor for certain enzymes, making it useful in biochemical research.

Medicine

    Drug Development: The compound’s structure suggests potential as a pharmacophore for developing new drugs targeting various diseases, including cancer and infectious diseases.

Industry

    Agrochemicals: Potential use as a pesticide or herbicide due to its bioactive properties.

    Polymer Additives: Could be used as an additive in polymers to enhance their properties.

Mechanism of Action

The mechanism of action of 5-amino-1-(2-chlorobenzyl)-N-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their activity. The chlorobenzyl and chlorophenyl groups may enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole Derivatives: Compounds like 1-benzyl-1H-1,2,3-triazole-4-carboxamide share a similar core structure but differ in substituents.

    Benzyltriazoles: Compounds such as 1-(2-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide.

Uniqueness

    Substituent Effects: The presence of both 2-chlorobenzyl and 3-chlorophenyl groups in 5-amino-1-(2-chlorobenzyl)-N-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide provides unique steric and electronic properties, potentially leading to distinct biological activities.

    Amino Group: The amino group at the 5-position of the triazole ring can participate in additional hydrogen bonding, enhancing its interaction with biological targets.

This compound’s unique structure and properties make it a valuable subject for further research and development in various scientific fields.

Properties

IUPAC Name

5-amino-N-(3-chlorophenyl)-1-[(2-chlorophenyl)methyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2N5O/c17-11-5-3-6-12(8-11)20-16(24)14-15(19)23(22-21-14)9-10-4-1-2-7-13(10)18/h1-8H,9,19H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVJZSYKXIRIMOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C(=C(N=N2)C(=O)NC3=CC(=CC=C3)Cl)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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